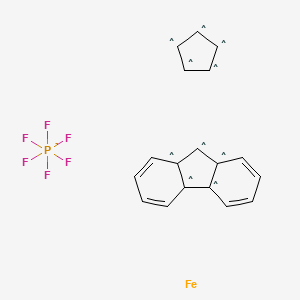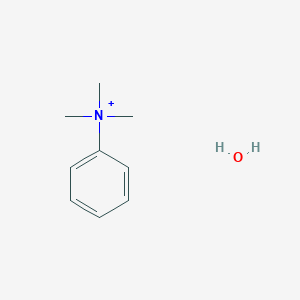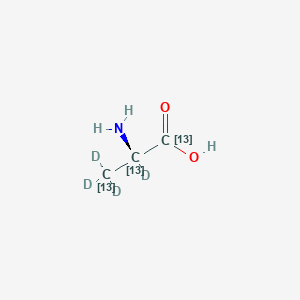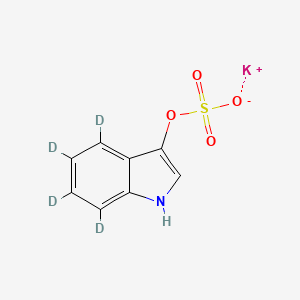
Cyclopentadienyl(fluorene)iron hexafluorophosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopentadienyl(fluorene)iron hexafluorophosphate is an organometallic compound with the chemical formula C18H15F6FeP. It is known for its unique structure, which includes a cyclopentadienyl ring and a fluorene moiety coordinated to an iron center, with hexafluorophosphate as the counterion.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclopentadienyl(fluorene)iron hexafluorophosphate can be synthesized through a series of steps involving the reaction of cyclopentadienyl and fluorene ligands with iron salts. The typical synthetic route involves the following steps:
Formation of Cyclopentadienyliron Complex: Cyclopentadienyl anion reacts with iron(II) chloride to form cyclopentadienyliron(II) chloride.
Introduction of Fluorene Ligand: The cyclopentadienyliron(II) chloride is then reacted with fluorene to form the cyclopentadienyl(fluorene)iron complex.
Formation of Hexafluorophosphate Salt: The final step involves the reaction of the cyclopentadienyl(fluorene)iron complex with hexafluorophosphoric acid to yield this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Cyclopentadienyl(fluorene)iron hexafluorophosphate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form iron(III) complexes.
Reduction: It can be reduced back to iron(II) complexes.
Substitution: Ligands in the compound can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand substitution reactions often require the presence of a coordinating solvent and may be facilitated by heating.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iron(III) complexes, while substitution reactions can produce a variety of new organometallic compounds with different ligands .
Scientific Research Applications
Cyclopentadienyl(fluorene)iron hexafluorophosphate has several scientific research applications:
Catalysis: It serves as a catalyst in various organic reactions, including polymerization and hydrogenation.
Materials Science: The compound is used in the synthesis of carbon nanostructures and fulvalene-bridged bimetallic compounds.
Photochemical Polymerization: It acts as a catalytic photoinitiator for radical and cationic photochemical polymerization.
Solid-State Synthesis: It is employed in the solid-state synthesis of advanced materials.
Mechanism of Action
The mechanism by which cyclopentadienyl(fluorene)iron hexafluorophosphate exerts its effects involves the coordination of the cyclopentadienyl and fluorene ligands to the iron center. This coordination facilitates various catalytic processes by stabilizing transition states and intermediates. The hexafluorophosphate counterion helps to balance the charge and maintain the overall stability of the complex .
Comparison with Similar Compounds
Similar Compounds
Ferrocenium Hexafluorophosphate: Similar in structure but contains a ferrocene moiety instead of fluorene.
Bis(cyclopentadienyl)cobalt(III) Hexafluorophosphate: Contains cobalt instead of iron and has two cyclopentadienyl ligands.
Acetylferrocene: Contains an acetyl group attached to the ferrocene moiety.
Uniqueness
Cyclopentadienyl(fluorene)iron hexafluorophosphate is unique due to the presence of both cyclopentadienyl and fluorene ligands coordinated to an iron center. This combination imparts distinct electronic and steric properties, making it suitable for specific catalytic and material applications that other similar compounds may not be able to achieve .
Properties
Molecular Formula |
C18H14F6FeP- |
|---|---|
Molecular Weight |
431.1 g/mol |
InChI |
InChI=1S/C13H9.C5H5.F6P.Fe/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)12;1-2-4-5-3-1;1-7(2,3,4,5)6;/h1-9H;1-5H;;/q;;-1; |
InChI Key |
GRBNYBMVHKVOAY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C[C]2[CH][C]3C=CC=C[C]3[C]2C=C1.[CH]1[CH][CH][CH][CH]1.F[P-](F)(F)(F)(F)F.[Fe] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![N,N'-[[3',6'-Bis(acetyloxy)-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthene]-2',7'-diyl]bis(methylene)]bis[N-[2-[(acetyloxy)methoxy]-2-oxoethyl]glycine 1,1'-Bis[(acetyloxy)](/img/structure/B12058319.png)
![4-[(E)-{2-[(biphenyl-4-yloxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-methylbenzoate](/img/structure/B12058326.png)


![(2S)-2-[(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-oxopyrrolidin-1-yl]-3-methylbutanoic acid](/img/structure/B12058336.png)
